molecular formula C21H22N4O B1488574 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097970-53-9

2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1488574
CAS RN: 2097970-53-9
M. Wt: 346.4 g/mol
InChI Key: VNLLVGDKSVLXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, also known as 2-benzyl-5-(6-furylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, is a synthetic organic compound with a molecular formula of C16H18N3O. It is a heterocyclic compound with a unique structure and properties. It has been studied extensively in the past few decades due to its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research. It has been used as a model compound for studies of the structure-activity relationships of heterocyclic compounds, as well as for the synthesis of other heterocyclic compounds. It has also been used in the synthesis of drugs and other biologically active compounds. Additionally, it has been used in the study of the effects of various organic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is not yet fully understood. However, it is believed that its unique structure and properties allow it to interact with various biological systems in a variety of ways. It has been suggested that it may interact with proteins, enzymes, and other molecules to alter their function or structure. Additionally, it has been suggested that it may act as an allosteric modulator of certain enzymes, or as an agonist or antagonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole have not yet been fully explored. However, it has been suggested that it may have various effects on biological systems. For example, it has been suggested that it may act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it has been proposed that it may interact with proteins, enzymes, and other molecules to alter their function or structure.

Advantages and Limitations for Lab Experiments

2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it has a unique structure and properties that make it useful for studying the structure-activity relationships of heterocyclic compounds. However, one of the main limitations is that it is not as well-studied as other compounds, so its effects on biological systems are not yet fully understood.

Future Directions

Given the potential applications of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, there are many possible future directions for research. One possible direction is to explore its effects on various biological systems, such as its interactions with proteins, enzymes, and other molecules. Additionally, further research could be conducted to explore its potential as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, further research could be done to explore its potential as a drug or other biologically active compound. Finally, further research could be done to explore its potential as a model compound for studying

properties

IUPAC Name

2-benzyl-5-[6-(furan-2-yl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-5-16(6-3-1)11-24-12-17-14-25(15-18(17)13-24)21-9-8-19(22-23-21)20-7-4-10-26-20/h1-10,17-18H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLLVGDKSVLXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
Reactant of Route 3
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
Reactant of Route 4
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
Reactant of Route 5
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
Reactant of Route 6
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.